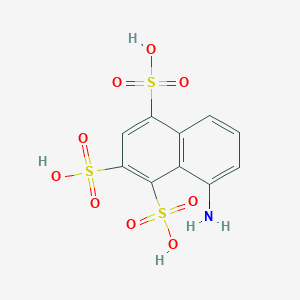
8-Aminonaphthalene-1,2,4-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminonaphthalene-1,2,4-trisulfonic acid is a polyanionic dye commonly used in various scientific applications. This compound is known for its high Stokes shift in water, which makes it particularly useful in fluorescence-based assays. It is often employed in combination with cationic quenchers for membrane fusion or permeability assays, including complement-mediated immune lysis .
Métodos De Preparación
The synthesis of 8-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene derivatives followed by amination. The industrial production methods often include:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the desired positions.
Análisis De Reacciones Químicas
8-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major products formed from these reactions include various naphthalene derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
8-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for saccharides and glycoproteins in oligosaccharide sequencing.
Biology: Employed as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: Utilized in studies involving immune lysis and other cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 8-Aminonaphthalene-1,2,4-trisulfonic acid involves its ability to form Schiff bases with aldehydes and ketones. This reaction is catalyzed by acids and can be reduced to stable amine derivatives by reducing agents such as sodium cyanoborohydride. This property makes it useful in labeling and tracking various biomolecules .
Comparación Con Compuestos Similares
8-Aminonaphthalene-1,2,4-trisulfonic acid can be compared with other similar compounds such as:
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another polyanionic dye with similar applications but different sulfonation positions.
8-Aminopyrene-1,3,6-trisulfonic acid: A compound with a similar structure but different aromatic system, used in similar fluorescence-based applications.
The uniqueness of this compound lies in its specific sulfonation pattern, which provides distinct fluorescence properties and makes it suitable for specific scientific applications.
Propiedades
Número CAS |
184955-88-2 |
|---|---|
Fórmula molecular |
C10H9NO9S3 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
8-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-6-3-1-2-5-7(21(12,13)14)4-8(22(15,16)17)10(9(5)6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
Clave InChI |
OYFKFCWWDKPUEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)

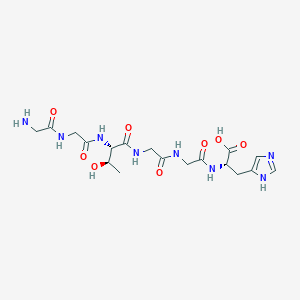
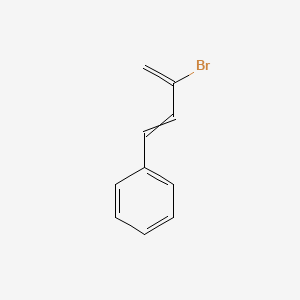
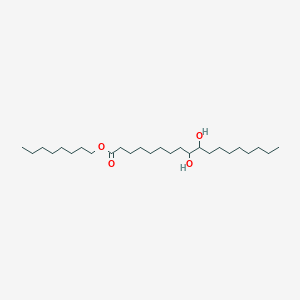
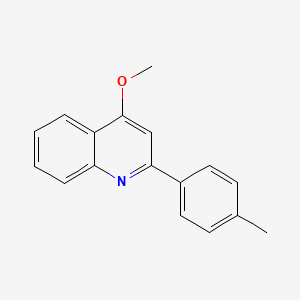
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
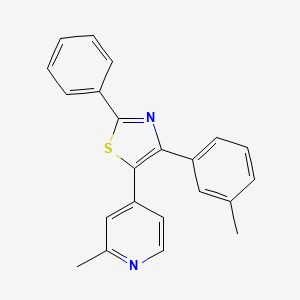

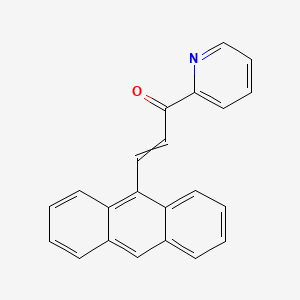
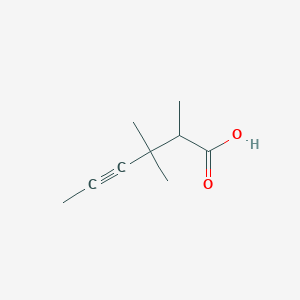
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

